molecular formula C11H24N2O2 B11168962 1,1-Diethyl-3-[3-(propan-2-yloxy)propyl]urea

1,1-Diethyl-3-[3-(propan-2-yloxy)propyl]urea

Cat. No.: B11168962
M. Wt: 216.32 g/mol
InChI Key: LCINTJWPAXBGQW-UHFFFAOYSA-N
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Description

1,1-Diethyl-3-[3-(propan-2-yloxy)propyl]urea is an organic compound with a complex structure It is characterized by the presence of a urea group, which is bonded to a diethyl group and a propyl group substituted with an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diethyl-3-[3-(propan-2-yloxy)propyl]urea typically involves the reaction of diethylamine with an appropriate isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Diethylamine} + \text{Isocyanate derivative} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethyl-3-[3-(propan-2-yloxy)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

1,1-Diethyl-3-[3-(propan-2-yloxy)propyl]urea has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Diethyl-3-[3-(propan-2-yloxy)propyl]urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Diethyl-3-[3-(propan-2-yloxy)propyl]amine
  • 1,1-Diethyl-3-[3-(propan-2-yloxy)propyl]carbamate
  • 1,1-Diethyl-3-[3-(propan-2-yloxy)propyl]thiourea

Uniqueness

1,1-Diethyl-3-[3-(propan-2-yloxy)propyl]urea is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of both diethyl and isopropoxy groups in the same molecule allows for unique interactions and reactivity compared to similar compounds.

Properties

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

1,1-diethyl-3-(3-propan-2-yloxypropyl)urea

InChI

InChI=1S/C11H24N2O2/c1-5-13(6-2)11(14)12-8-7-9-15-10(3)4/h10H,5-9H2,1-4H3,(H,12,14)

InChI Key

LCINTJWPAXBGQW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NCCCOC(C)C

Origin of Product

United States

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